3,5-Dimethyl-4'-fluorobenzhydrol
Overview
Description
3,5-Dimethyl-4’-fluorobenzhydrol is an organic compound with the molecular formula C15H15FO and a molecular weight of 230.28 g/mol . It is a fluorinated benzhydrol derivative, which means it contains a fluorine atom attached to a benzhydrol structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-fluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,5-Dimethyl-4’-fluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 3,5-Dimethyl-4’-fluorobenzhydrol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized back to its corresponding ketone, 3,5-Dimethyl-4’-fluorobenzophenone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound is typically synthesized through the reduction of its ketone precursor.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: 3,5-Dimethyl-4’-fluorobenzophenone.
Reduction: 3,5-Dimethyl-4’-fluorobenzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyl-4’-fluorobenzhydrol is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals, particularly those involving fluorinated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4’-fluorobenzhydrol is not well-documented. as a fluorinated benzhydrol derivative, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly through the formation of covalent bonds with nucleophilic sites on proteins and enzymes. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, potentially affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzhydrol: The parent compound without the fluorine and methyl substituents.
4’-Fluorobenzhydrol: A similar compound with only the fluorine substituent.
3,5-Dimethylbenzhydrol: A similar compound with only the methyl substituents.
Uniqueness
3,5-Dimethyl-4’-fluorobenzhydrol is unique due to the presence of both the fluorine and methyl substituents. The fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological molecules. The methyl groups can also affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9,15,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKVGVUPHRDZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374391 | |
Record name | 3,5-Dimethyl-4'-fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-33-3 | |
Record name | 3,5-Dimethyl-4'-fluorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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